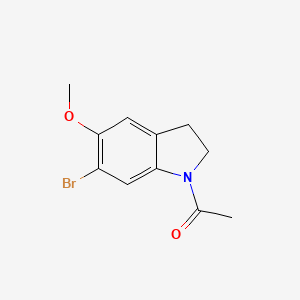

1-Acetyl-6-bromo-5-methoxyindoline

Description

1-Acetyl-6-bromo-5-methoxyindoline is a heterocyclic organic compound featuring an indoline backbone (a saturated bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring). The molecule is substituted with an acetyl group at position 1, a bromine atom at position 6, and a methoxy group at position 5. Its molecular formula is C₁₁H₁₂BrNO₂, with a molecular weight of ~255.9 g/mol.

This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional versatility. The methoxy group at position 5 may influence electronic properties and hydrogen-bonding interactions, making it relevant in drug design .

Properties

Molecular Formula |

C11H12BrNO2 |

|---|---|

Molecular Weight |

270.12 g/mol |

IUPAC Name |

1-(6-bromo-5-methoxy-2,3-dihydroindol-1-yl)ethanone |

InChI |

InChI=1S/C11H12BrNO2/c1-7(14)13-4-3-8-5-11(15-2)9(12)6-10(8)13/h5-6H,3-4H2,1-2H3 |

InChI Key |

OCEAQMQNNWWZRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C21)Br)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-acetyl-6-bromo-5-methoxyindoline can be contextualized by comparing it to three related compounds: 5-bromo-6-methoxy-1H-indole , 1-methyl-7-nitroindazole , and 6-bromo-5-methoxyindoline . Key differences in substituent positions, heterocyclic cores, and reactivity are summarized below.

Data Table: Comparative Analysis

Key Findings

Core Structure Differences :

- The indoline core (saturated) in this compound confers conformational rigidity and oxidative stability compared to the indole (unsaturated) and indazole (dual nitrogen) cores.

- Indazole derivatives (e.g., 1-methyl-7-nitroindazole) exhibit distinct electronic properties due to the adjacent nitrogen atoms, which influence aromaticity and reactivity .

Bromine position: In 5-bromo-6-methoxy-1H-indole, bromine at C5 (vs. C6 in the target compound) alters regioselectivity in cross-coupling reactions. Methoxy vs. Nitro: The electron-donating methoxy group (target compound) contrasts with the electron-withdrawing nitro group in 1-methyl-7-nitroindazole, affecting ring activation for electrophilic substitution.

Reactivity and Applications :

- The target compound’s bromine at C6 is strategically positioned for palladium-catalyzed couplings, a feature shared with 6-bromo-5-methoxyindoline but absent in 5-bromo-6-methoxy-1H-indole.

- The nitro group in 1-methyl-7-nitroindazole limits its utility in coupling reactions but makes it a candidate for reduction to amine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.